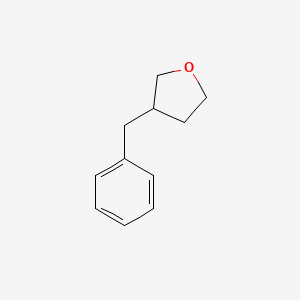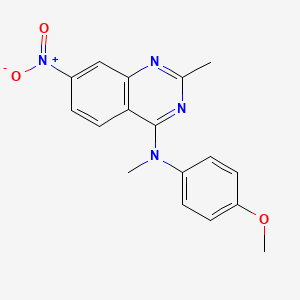![molecular formula C13H10N4O2 B12919501 4-Pyrimidinamine, 6-[(4-methylphenyl)ethynyl]-5-nitro- CAS No. 618891-00-2](/img/structure/B12919501.png)
4-Pyrimidinamine, 6-[(4-methylphenyl)ethynyl]-5-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-6-(p-tolylethynyl)pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-6-(p-tolylethynyl)pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and ketones.
Introduction of the Nitro Group: Nitration of the pyrimidine ring can be achieved using nitrating agents like nitric acid or a mixture of sulfuric and nitric acids.
Tolyl Group Addition: The tolyl group can be introduced through Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production of 5-Nitro-6-(p-tolylethynyl)pyrimidin-4-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Nitro-6-(p-tolylethynyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the ethynyl group under appropriate conditions.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts, copper co-catalysts, and bases like triethylamine.
Major Products
Reduction: 5-Amino-6-(p-tolylethynyl)pyrimidin-4-amine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Coupling: Complex aromatic compounds with extended conjugation.
Applications De Recherche Scientifique
5-Nitro-6-(p-tolylethynyl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is investigated for its potential use in organic electronics and as a building block for advanced materials with unique electronic properties.
Mécanisme D'action
The mechanism of action of 5-Nitro-6-(p-tolylethynyl)pyrimidin-4-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular signaling pathways essential for cancer cell survival and proliferation . In agricultural applications, it may interfere with the metabolic processes of pests or weeds, leading to their death .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Nitro-6-(p-tolylthio)pyrimidin-4-amine: Similar structure but with a thio group instead of an ethynyl group.
5-Chloro-6-(p-tolylethynyl)pyrimidin-4-amine: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
5-Nitro-6-(p-tolylethynyl)pyrimidin-4-amine is unique due to the presence of both the nitro and ethynyl groups, which confer distinct electronic and steric properties. These properties can enhance its reactivity and specificity in various applications, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
618891-00-2 |
|---|---|
Formule moléculaire |
C13H10N4O2 |
Poids moléculaire |
254.24 g/mol |
Nom IUPAC |
6-[2-(4-methylphenyl)ethynyl]-5-nitropyrimidin-4-amine |
InChI |
InChI=1S/C13H10N4O2/c1-9-2-4-10(5-3-9)6-7-11-12(17(18)19)13(14)16-8-15-11/h2-5,8H,1H3,(H2,14,15,16) |
Clé InChI |
PKVPAVSNIZWEEY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C#CC2=C(C(=NC=N2)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



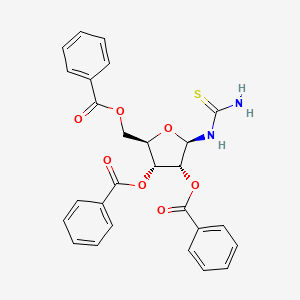
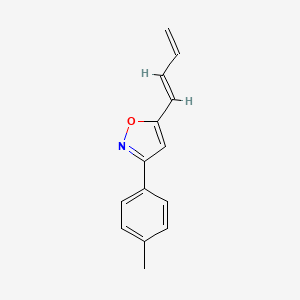
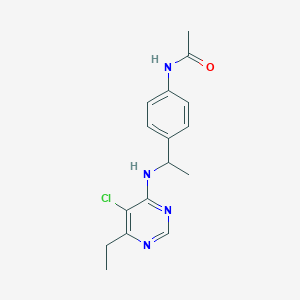
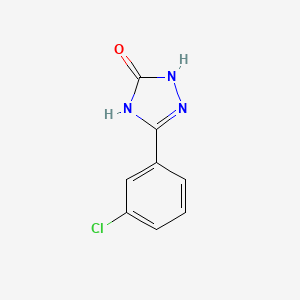
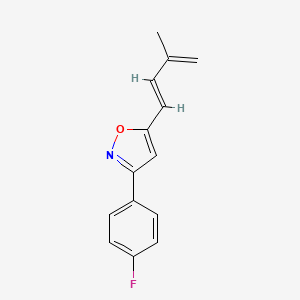
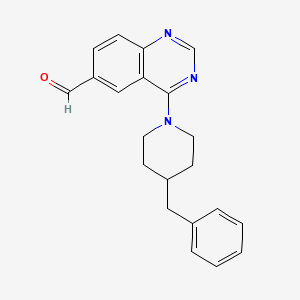

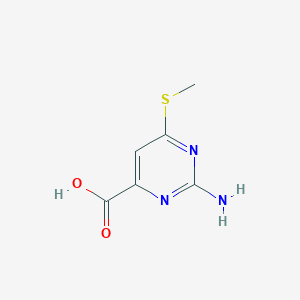
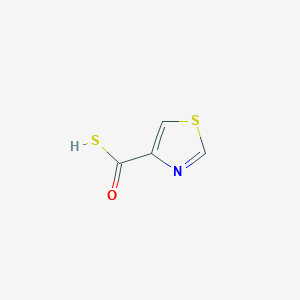
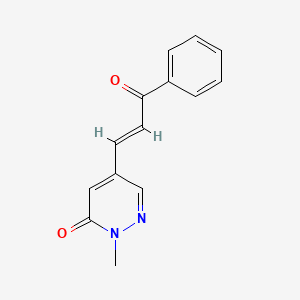
![2-[(1-Methyl-1H-imidazol-5-yl)methyl]-1,2-oxazolidin-3-one](/img/structure/B12919506.png)
